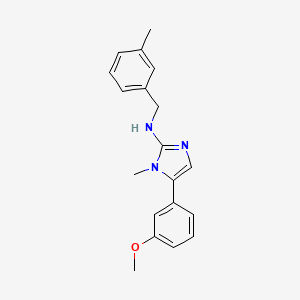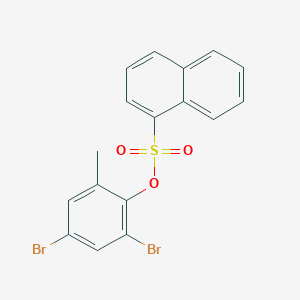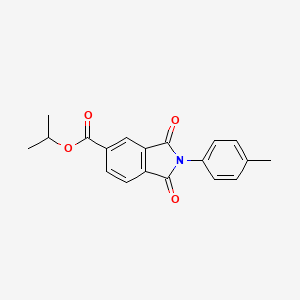![molecular formula C23H15N3O7 B11562733 4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11562733.png)
4-{(E)-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE is a complex organic compound that features a combination of isoindole, nitrophenyl, and methoxybenzoate groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE typically involves multi-step organic reactions
Preparation of Isoindole Derivative: The isoindole derivative can be synthesized by the cyclization of phthalic anhydride with an amine, followed by oxidation.
Condensation Reaction: The isoindole derivative is then reacted with 2-nitrobenzaldehyde under basic conditions to form the imine linkage.
Esterification: The final step involves the esterification of the resulting compound with 4-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the amine from the imine linkage.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new drugs due to its complex structure and functional groups.
Materials Science: Use in the synthesis of novel polymers and materials with specific properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of 4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group and imine linkage may play a role in its biological activity, potentially through redox reactions and interactions with enzymes or receptors.
相似化合物的比较
Similar Compounds
4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE: Similar in structure but with different substituents.
4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE: Another derivative with variations in the ester group.
Uniqueness
The uniqueness of 4-[(E)-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)IMINO]METHYL]-2-NITROPHENYL 4-METHOXYBENZOATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties
属性
分子式 |
C23H15N3O7 |
|---|---|
分子量 |
445.4 g/mol |
IUPAC 名称 |
[4-[(E)-(1,3-dioxoisoindol-2-yl)iminomethyl]-2-nitrophenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H15N3O7/c1-32-16-9-7-15(8-10-16)23(29)33-20-11-6-14(12-19(20)26(30)31)13-24-25-21(27)17-4-2-3-5-18(17)22(25)28/h2-13H,1H3/b24-13+ |
InChI 键 |
MQFZQAZEIRFPBC-ZMOGYAJESA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/N3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NN3C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methoxybenzyl (2E)-2-{4-oxo-4-[(2-phenylethyl)amino]butan-2-ylidene}hydrazinecarboxylate](/img/structure/B11562662.png)

![2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11562668.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11562675.png)
![5-bromo-N-{4-chloro-3-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11562689.png)
![N-(4-butylphenyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11562700.png)
![4-bromo-2-[(E)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11562707.png)
![2-amino-5-(3-fluorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11562710.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B11562729.png)
![5-chloro-N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide](/img/structure/B11562730.png)
![3-amino-1-(naphthalen-1-yl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11562732.png)
![N-[(1Z)-3-[(2E)-2-(4-cyanobenzylidene)hydrazinyl]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11562735.png)
